An In-depth Technical Guide to the Chemical Structure and Synthesis of Febuxostat-d7
An In-depth Technical Guide to the Chemical Structure and Synthesis of Febuxostat-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Febuxostat-d7, a deuterated analog of the xanthine oxidase inhibitor Febuxostat. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the isotopic labeling of pharmaceuticals.
Chemical Structure and Properties
Febuxostat-d7 is a stable isotope-labeled version of Febuxostat, where seven hydrogen atoms on the isobutyl side chain have been replaced with deuterium atoms. This isotopic substitution is primarily utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification of Febuxostat in biological matrices.
The chemical structure of Febuxostat-d7 is depicted below:
IUPAC Name: 2-(3-Cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylic acid[1]
Chemical Formula: C₁₆H₉D₇N₂O₃S
Molecular Weight: 323.42 g/mol [1]
The core structure consists of a thiazole carboxylic acid moiety linked to a substituted phenyl ring containing a nitrile group and a deuterated isobutoxy group. The strategic placement of deuterium atoms on the isobutyl chain provides a distinct mass shift, facilitating its use as an internal standard in analytical methods without significantly altering its chemical properties.
Physicochemical Properties
A summary of the key physicochemical properties of Febuxostat and its deuterated analog is presented in Table 1.
| Property | Febuxostat | Febuxostat-d7 | Reference |
| Molecular Formula | C₁₆H₁₆N₂O₃S | C₁₆H₉D₇N₂O₃S | [1] |
| Molecular Weight | 316.37 g/mol | 323.42 g/mol | [1] |
| CAS Number | 144060-53-7 | 1285539-74-3 | [1] |
| Appearance | White to off-white crystalline powder | Not explicitly stated, expected to be similar to Febuxostat | |
| Melting Point | 208-210 °C | Not explicitly stated, expected to be similar to Febuxostat | [2] |
| Solubility | Practically insoluble in water, soluble in DMF and DMSO | Not explicitly stated, expected to be similar to Febuxostat |
Synthesis of Febuxostat-d7
The synthesis of Febuxostat-d7 involves a multi-step process that largely mirrors the synthesis of Febuxostat, with the key difference being the introduction of the deuterated isobutyl group. The general synthetic strategy involves the preparation of a key intermediate, ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, followed by alkylation with a deuterated isobutyl halide.
Synthetic Pathway
The logical synthetic pathway for Febuxostat-d7 is outlined in the diagram below.
Figure 1: Proposed synthetic pathway for Febuxostat-d7.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Febuxostat-d7, based on established procedures for the synthesis of Febuxostat.
Step 1: Synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (Intermediate C)
This key intermediate can be synthesized from ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate through a formylation reaction followed by conversion of the formyl group to a nitrile.[3][4][5]
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Materials: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, hexamethylenetetramine, trifluoroacetic acid, hydroxylamine hydrochloride, formic acid, sodium formate.
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Procedure:
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Formylation: To a solution of ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a suitable solvent such as trifluoroacetic acid, add hexamethylenetetramine. Heat the mixture to reflux. After completion of the reaction, pour the mixture into water to precipitate the formylated product, ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Filter and dry the solid.
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Oximation and Dehydration: Treat the formylated intermediate with hydroxylamine hydrochloride in a mixture of formic acid and sodium formate.[6] This reaction converts the formyl group to a nitrile, yielding ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The product can be purified by crystallization.
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Step 2: Synthesis of Isobutyl-d7 Bromide (Reagent E)
The deuterated alkylating agent is prepared from isobutanol-d7.
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Materials: Isobutanol-d7, hydrobromic acid.
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Procedure: React isobutanol-d7 with hydrobromic acid, typically with heating, to produce isobutyl-d7 bromide. The product can be purified by distillation.
Step 3: Synthesis of Ethyl 2-(3-cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylate (Intermediate F)
This step involves the crucial alkylation of the phenolic hydroxyl group with the deuterated isobutyl bromide.
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Materials: Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, isobutyl-d7 bromide, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
Dissolve ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in DMF.
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Add potassium carbonate as a base, followed by the addition of isobutyl-d7 bromide.
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Heat the reaction mixture (e.g., to 75-80 °C) and monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC).[5]
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Upon completion, cool the reaction mixture and add water to precipitate the product.
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Filter the solid, wash with water, and dry to obtain ethyl 2-(3-cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylate.
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Step 4: Synthesis of Febuxostat-d7 (Final Product G)
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
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Materials: Ethyl 2-(3-cyano-4-(isobutoxy-d7)phenyl)-4-methylthiazole-5-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
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Suspend the ethyl ester in a mixture of ethanol and water.
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Add a solution of sodium hydroxide and heat the mixture to reflux until the hydrolysis is complete.
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Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 2-3 to precipitate Febuxostat-d7.
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Filter the solid, wash with water, and dry under vacuum. The final product can be further purified by recrystallization.
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Quantitative Data
The following table summarizes typical quantitative data for the synthesis of Febuxostat, which can be expected to be similar for its deuterated analog.
| Reaction Step | Reactants | Reagents/Solvents | Conditions | Yield | Reference |
| Alkylation | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, Isobutyl bromide | K₂CO₃, DMF | 75-80 °C, 15 h | ~80% | [5] |
| Hydrolysis | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | NaOH, Ethanol/Water | Reflux, 4 h | ~90% |
Characterization Data
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Febuxostat-d7.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium atoms.
| Analyte | Parent Ion (m/z) | Product Ion (m/z) | Reference |
| Febuxostat | 317.1 | 261.1 | |
| Febuxostat-d7 | 324.2 | 262.1 |
The observed mass shift of +7 amu for the parent and +1 amu for the product ion in Febuxostat-d7 compared to Febuxostat confirms the incorporation of seven deuterium atoms in the isobutyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR of Febuxostat: The spectrum would show signals corresponding to the aromatic protons, the methyl group on the thiazole ring, and the protons of the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons).
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Predicted ¹H NMR of Febuxostat-d7: The signals corresponding to the protons of the isobutyl group would be absent or significantly diminished, confirming the successful deuteration at these positions. The signals for the aromatic protons and the thiazole methyl group would remain unchanged.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of Febuxostat-d7.
References
- 1. veeprho.com [veeprho.com]
- 2. nbinno.com [nbinno.com]
- 3. globethesis.com [globethesis.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2015018507A2 - A novel process for the preparation of febuxostat - Google Patents [patents.google.com]
- 6. 2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid pyridine solvate - PMC [pmc.ncbi.nlm.nih.gov]
